2,7-Dimethyloxepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethyloxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVUIUUSVAMYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342126 | |
| Record name | 2,7-Dimethyloxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-99-6 | |
| Record name | 2,7-Dimethyloxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,7 Dimethyloxepine and Its Derivatives
Strategies for Oxepine Ring Formation
The construction of the seven-membered oxepine ring is a key challenge in the synthesis of 2,7-dimethyloxepine. Several methodologies have been developed to achieve this, ranging from classical multi-step sequences to modern catalytic approaches.
A well-established route to this compound involves a three-step sequence starting from o-xylene (B151617). orgsyn.org This method, based on the work of Vogel and coworkers, provides a general pathway to oxepines. orgsyn.org
The synthesis commences with the Birch reduction of o-xylene. This reaction, typically carried out using sodium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic ring to afford 1,2-dimethyl-1,4-cyclohexadiene. orgsyn.org
The subsequent step is the selective epoxidation of the more electron-rich double bond in the diene. orgsyn.org Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used for this transformation, yielding 1,2-dimethyl-1,2-epoxy-4-cyclohexene. orgsyn.org
The final stage involves a bromination-dehydrobromination sequence to introduce the remaining double bonds and form the oxepine ring. The epoxide is first treated with bromine to give a dibromo-epoxide intermediate. Subsequent treatment with a strong base, such as potassium t-butoxide, induces a double elimination of hydrogen bromide, leading to the formation of this compound. orgsyn.org
Table 1: Birch Reduction-Epoxidation-Elimination for this compound
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| 1. Birch Reduction | o-Xylene | Na, liquid NH₃, EtOH | 1,2-Dimethyl-1,4-cyclohexadiene | 77-92% |
| 2. Epoxidation | 1,2-Dimethyl-1,4-cyclohexadiene | m-CPBA | 1,2-Dimethyl-1,2-epoxy-4-cyclohexene | 68-78% |
Data sourced from Organic Syntheses, Coll. Vol. 7, p.200 (1990); Vol. 60, p.43 (1981). orgsyn.org
Condensation reactions provide an alternative approach to the synthesis of seven-membered oxygen heterocycles like oxepines. These reactions typically involve the formation of one or more carbon-carbon or carbon-oxygen bonds in a single step to construct the ring system.
One strategy involves the reaction of acetonylacetone with cyanoacetamide under basic conditions to form a seven-membered ring. smolecule.com While this method highlights the versatility of condensation reactions, specific applications to this compound are less commonly reported.
More broadly, intramolecular aldol-type condensations can be employed. For instance, the intramolecular aldol (B89426) condensation of a substrate containing both an α,β-unsaturated ester and an aldehyde functionality has been shown to form an oxepine ring. whiterose.ac.uk Dehydration of the resulting hydroxyl-intermediate is a crucial step in this process. whiterose.ac.uk
Knoevenagel condensation followed by an intramolecular etherification, such as the Ullmann ether formation, is another viable route for constructing dibenzo[b,f]oxepine systems, which share the core seven-membered oxygen-containing ring. nih.gov This cascade process can be performed in one pot under transition-metal-free conditions, involving nucleophilic aromatic substitution followed by Knoevenagel condensation. nih.gov
Transition-metal catalysis has emerged as a powerful tool for the synthesis of medium-sized rings, including oxepines. researchgate.netscispace.com These methods often involve the ring expansion of smaller, more readily available cyclic precursors.
Copper(II)-catalyzed ring expansion of vinyl oxetanes with diazo reagents has been shown to be an efficient method for the synthesis of tetrahydrooxepine derivatives. researchgate.netresearchgate.net This reaction proceeds through the formation of an oxonium ylide intermediate.
Palladium-catalyzed reactions have also been extensively studied for the synthesis of oxepine derivatives. researchgate.net For example, palladium-catalyzed carbene migratory insertion followed by C-C bond cleavage has been developed for the regiospecific synthesis of benzoxepines. acs.org Ring-closing metathesis (RCM) using Grubbs' catalysts is another powerful technique for forming the oxepine ring, and has been applied to the synthesis of various oxepine-containing natural products. scispace.comrsc.orgthieme-connect.com
Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes represent another elegant approach to the oxepine core. whiterose.ac.uk This reaction is proposed to proceed through a metal-carbene intermediate.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. organic-chemistry.orgpreprints.org The application of MCRs to the synthesis of oxepine scaffolds is an area of growing interest.
While specific MCRs for the direct synthesis of this compound are not widely documented, related strategies have been developed for similar heterocyclic systems. For example, a consecutive Betti/Bargellini multicomponent reaction sequence has been used to synthesize naphtho[1,2-f] smolecule.comresearchgate.netoxazepine derivatives. chemicalpapers.com
The Passerini and Ugi reactions are other prominent MCRs that could potentially be adapted for the synthesis of functionalized oxepine precursors. nih.govresearchgate.net These reactions are known for their ability to rapidly generate molecular diversity from simple starting materials. nih.gov
Transition-Metal Catalyzed Ring-Expansion Approaches
Regioselective and Stereoselective Synthetic Pathways
Controlling regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like substituted oxepines.
In the Birch reduction-epoxidation-elimination sequence for this compound, the regioselectivity of the initial reduction of o-xylene is key. The epoxidation step also exhibits selectivity for the more substituted double bond of the resulting cyclohexadiene. orgsyn.org
Transition-metal catalyzed methods often offer high levels of regioselectivity. For instance, palladium-catalyzed ring expansion of benzopyryliums with donor-acceptor diazo compounds allows for the regioselective construction of benzoxepines. acs.org Similarly, base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates proceeds with high regioselectivity to yield benzoxepines. researchgate.net
Stereoselective synthesis of oxepine derivatives has also been achieved. For example, enantioselective routes to functionalized seven-membered oxacycles have been developed using ephedrine-derived chiral auxiliaries. mun.ca These methods rely on highly diastereoselective and regioselective transformations of an epoxy-morpholinone intermediate, where the ephedrine (B3423809) scaffold exerts remote stereocontrol. mun.ca Furthermore, stereoselective synthesis of related diols has been achieved through the rearrangement of enantiopure 2,3-epoxy alcohols. researchgate.net
Retrosynthetic Analysis of this compound Scaffolds
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For the this compound scaffold, several disconnections can be envisioned.
A primary retrosynthetic disconnection breaks the oxepine ring at the ether linkage and a C-C double bond, leading back to an acyclic precursor. This acyclic precursor could be a di-unsaturated keto-alcohol, which could be cyclized via an intramolecular reaction.
Another common strategy involves disconnecting the seven-membered ring to a six-membered ring precursor, which can then undergo a ring-expansion reaction. This is the basis for the synthesis from o-xylene, where the cyclohexadiene intermediate is the key six-membered ring precursor.
Retrosynthetic Analysis of this compound:
Target: this compound
Disconnection 1 (Ring Expansion): This approach disconnects the oxepine to a 1,2-dimethyl-1,2-epoxy-4-cyclohexene precursor. This, in turn, can be traced back to 1,2-dimethyl-1,4-cyclohexadiene, and ultimately to the readily available starting material, o-xylene. This is the forward synthesis described in section 2.1.1.
Disconnection 2 (Cyclization of Acyclic Precursor): A disconnection across the C-O-C bond and a C=C bond could lead to a hydroxy-dicarbonyl compound or a related acyclic precursor that could be cyclized.
Disconnection 3 (Cycloaddition): A [5+2] cycloaddition approach would disconnect the oxepine into a five-carbon and a two-carbon fragment, such as a vinylcyclopropane (B126155) and an alkyne.
These retrosynthetic pathways provide a conceptual framework for the design of novel and efficient syntheses of this compound and its derivatives.
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred interest in developing environmentally benign synthetic routes to valuable compounds like this compound. Traditional methods for synthesizing this and other oxepine derivatives, while effective, often rely on harsh reagents and generate significant waste, prompting the exploration of greener alternatives. These modern approaches are guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, atom economy, and the avoidance of hazardous substances.
One of the most compelling arguments for a green synthetic pathway to this compound comes from its identification as a naturally occurring volatile compound. Notably, it has been detected in the complex mixture of organic molecules found in spent coffee grounds. nih.govmdpi.com This discovery suggests the existence of a biosynthetic route, opening the door to harnessing biological systems or enzymes for its production. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of water as a solvent, all of which significantly reduce the environmental impact of a synthesis.
Inspired by enzymatic processes in nature, researchers are exploring biocatalytic methods for constructing complex cyclic ethers. For instance, the one-pot synthesis of syringaresinol (B1662434) from 2,6-dimethoxy-4-allylphenol is achieved using a dual-enzyme system of eugenol (B1671780) oxidase and horseradish peroxidase. nih.govresearchgate.net This process is highly efficient and operates under mild conditions, showcasing the potential of enzyme cascades for synthesizing complex molecules from simple, often renewable, phenolic precursors. A similar strategy could conceivably be developed for this compound, starting from a suitably substituted renewable feedstock. The identification of this compound in a biomass-derived material like coffee grounds further strengthens the case for investigating its biosynthesis and developing a fermentation-based production method. nih.govmdpi.com
Another key principle of green chemistry is atom economy, which dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The classic synthesis of this compound, while a cornerstone of heterocyclic chemistry, is not atom-economical and utilizes hazardous reagents. The multi-step process often begins with the Birch reduction of o-xylene using sodium in liquid ammonia, followed by epoxidation with a peroxy acid like m-chloroperbenzoic acid (m-CPBA), and subsequent steps involving bromination and elimination with a strong base such as potassium t-butoxide. orgsyn.orgorgsyn.org These reagents are not only hazardous to handle but also generate stoichiometric amounts of waste, such as m-chlorobenzoic acid and inorganic salts.
In contrast, modern synthetic strategies aim to replace such reagents with catalytic and more environmentally friendly alternatives. For example, the epoxidation step could potentially be made greener by replacing m-CPBA with hydrogen peroxide, a much cleaner oxidant whose only byproduct is water. This, however, would require the development of a suitable catalyst to activate the hydrogen peroxide for the selective epoxidation of the diene precursor to this compound.
Furthermore, the development of catalytic cyclization reactions could provide a more direct and atom-economical route to the oxepine ring. While specific examples for this compound are still emerging, patents detailing the synthesis of the related compound 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde highlight the use of various catalysts, including phase transfer catalysts, to facilitate key bond-forming reactions. google.com Although some of these patented routes still employ hazardous materials like trichloroisocyanuric acid google.com, they represent a move towards more controlled and potentially adaptable catalytic processes. The ideal green synthesis would involve a one-pot or tandem reaction sequence, starting from a renewable precursor and utilizing non-toxic, recyclable catalysts to form the this compound core with minimal waste.
The following table summarizes the comparison between traditional and potential green approaches for the synthesis of this compound, highlighting the advantages of adopting greener methodologies.
| Feature | Traditional Synthesis (e.g., Vogel's Method) orgsyn.orgorgsyn.org | Potential Green Chemistry Approaches |
| Starting Material | o-Xylene (petroleum-derived) | Renewable feedstocks (e.g., from biomass like coffee grounds) nih.govmdpi.com |
| Reagents | Sodium/liquid ammonia, m-CPBA, Br₂, potassium t-butoxide | Biocatalysts (enzymes), H₂O₂ with a catalyst, recyclable catalysts |
| Solvents | Diethyl ether, chloroform | Water, green solvents (e.g., 2-methyltetrahydrofuran) mdpi.com |
| Byproducts | m-Chlorobenzoic acid, inorganic salts, significant solvent waste | Water, minimal byproducts |
| Atom Economy | Low | Potentially high, especially in biocatalytic and catalytic routes |
| Reaction Conditions | Harsh (low temperatures, strong bases) | Mild (ambient temperature and pressure, neutral pH) nih.govresearchgate.net |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,7 Dimethyloxepine
Cycloaddition Reactions of 2,7-Dimethyloxepine
Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of complex cyclic molecules in a single, often stereospecific, step. fiveable.me this compound, with its unique seven-membered heterocyclic structure, participates in a variety of these transformations.
[3+2] Cycloaddition Pathways and Adduct Formation
This compound is known to undergo [3+2] cycloaddition reactions with suitable reagents. For instance, it reacts with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) to yield cycloadducts. smolecule.com This type of reaction, formally a 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. beilstein-journals.org In the case of this compound, the oxepine ring system can act as the two-atom component (the dipolarophile) in this process. The reaction proceeds through a concerted mechanism where new bonds are formed simultaneously, leading to specific stereochemical outcomes. fiveable.me The formation of these adducts highlights the utility of this compound as an intermediate in the synthesis of more complex heterocyclic frameworks. smolecule.com
The general mechanism for a [3+2] cycloaddition involves the interaction of the frontier molecular orbitals of the 1,3-dipole and the dipolarophile. The specific nature of the substituents on both reacting partners can influence the rate and regioselectivity of the reaction. While detailed mechanistic studies specifically for this compound in [3+2] cycloadditions are not extensively documented in the provided results, the principles of 1,3-dipolar cycloadditions provide a strong framework for understanding its reactivity. beilstein-journals.orgmdpi.com
Dienophilic Behavior in Inverse Electron Demand Cycloadditions
In the realm of cycloaddition reactions, the electronic nature of the reactants plays a crucial role. Inverse electron demand Diels-Alder (IEDDA) reactions occur between an electron-poor diene and an electron-rich dienophile. wikipedia.orgmedsci.org This is the reverse of the typical Diels-Alder reaction. This compound, with its electron-donating methyl groups and the oxygen heteroatom, can be considered an electron-rich system. Therefore, it is expected to act as the dienophile in reactions with electron-deficient dienes.
Electron-poor dienes often contain electron-withdrawing groups or heteroatoms that lower the energy of their molecular orbitals. wikipedia.org Examples of such dienes include 1,2,4,5-tetrazines and 1,2,3-triazines. The reaction of an electron-rich dienophile like this compound with an electron-poor diene would proceed via a [4+2] cycloaddition, leading to the formation of a six-membered ring. wikipedia.org This type of reaction is particularly valuable for synthesizing highly substituted and functionalized heterocyclic compounds. The rate of these reactions can be exceptionally fast, making them suitable for applications such as bioconjugation. nih.govrsc.org
Mechanistic Investigations of Cycloaddition Stereochemistry
The stereochemistry of cycloaddition reactions is a critical aspect, often dictated by the concerted nature of the mechanism. fiveable.me In a concerted [4+2] cycloaddition, the stereochemistry of the reactants is transferred to the product in a predictable manner. For many Diels-Alder reactions, a concerted, pericyclic mechanism involving a cyclic transition state is proposed. fiveable.meicm.edu.pl This leads to the simultaneous formation of two new sigma bonds.
While specific experimental studies on the stereochemical outcome of this compound cycloadditions are not detailed in the search results, general principles can be applied. The "endo rule" often predicts the major product in Diels-Alder reactions, where the substituents on the dienophile are oriented towards the developing pi-system of the diene in the transition state. However, the actual stereoselectivity can be influenced by various factors, including the specific reactants, catalysts, and reaction conditions. icm.edu.plmdpi.com Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating the transition states and predicting the stereochemical outcomes of such reactions. mdpi.comicm.edu.pl
Valence Isomerization and Tautomerism Studies
Valence isomerization, or valence tautomerism, involves the rapid interconversion of constitutional isomers through the reorganization of bonding electrons, often requiring a change in molecular geometry. wikipedia.org This phenomenon is distinct from prototropic tautomerism, which involves the migration of a proton. wikipedia.org
Degenerate Valence Isomerization Phenomena in Oxepine Systems
Oxepine systems are classic examples of compounds that exhibit valence tautomerism, existing in a dynamic equilibrium with their corresponding benzene (B151609) oxide isomers. researchgate.netacs.org This equilibrium involves a pericyclic reaction where the seven-membered oxepine ring can interconvert with the bicyclic benzene oxide structure. researchgate.net For the parent oxepine, the equilibrium is rapidly established. researchgate.net
In the case of this compound, the presence of the methyl groups influences this equilibrium. Substituents can shift the equilibrium towards either the oxepine or the benzene oxide form. researchgate.net The interconversion between this compound and its corresponding 1,6-dimethylbenzene oxide would be an example of a degenerate valence isomerization if the starting material and product were energetically equivalent. However, the substitution pattern will likely favor one isomer over the other. The study of these equilibria often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative populations of the isomers and the activation energies for their interconversion. researchgate.net This valence tautomerism is a key feature of the chemistry of oxepines and their derivatives.
Role of Dipolar Intermediates in Rearrangement Mechanisms
The rearrangement of heterocyclic compounds can often be understood through the lens of intermediate species that facilitate the transformation. In the case of certain substituted ring systems, rearrangement mechanisms are thought to proceed through the formation of dipolar intermediates. This stepwise process involves a proton shift, leading to the creation of a species with separated charges. This intermediate is not a stable, isolable compound but rather a transient species in the reaction pathway. The formation of such a dipolar intermediate is accompanied by a reorganization of the entire molecular structure. Evidence for these types of mechanisms often comes from a combination of experimental techniques, such as isotope labeling studies and NMR spectroscopy, alongside theoretical calculations. scispace.com
For instance, studies on the tautomerization of bis-benzimidazoles suggest a mechanism involving a stepwise proton shift that forms an intermediate dipolar species. scispace.com This process is facilitated in more polar solvents, which is consistent with the development of a transition state that has a degree of zwitterionic character. scispace.com This concept of a dipolar intermediate playing a crucial role in a rearrangement mechanism provides a framework for understanding how bonds are broken and formed during the transformation. scispace.com
Influence of Substituents on Tautomeric Equilibria and Kinetics
Substituents can significantly impact the position of tautomeric equilibria and the rates at which these equilibria are established. researchgate.netscirp.orgnih.gov The electronic and steric properties of substituent groups can alter the relative stability of the tautomers involved. scirp.org For example, electron-donating and electron-withdrawing groups can influence the electron density distribution within a molecule, thereby favoring one tautomeric form over another. nih.gov
The effect of substituents on tautomeric equilibria has been investigated in various heterocyclic systems. In the case of β-ketoamides, for example, the relative stability of the keto and enol forms, and thus the position of the equilibrium, is influenced by both electronic and steric effects, as well as by the potential for intramolecular hydrogen bonding. scirp.org Similarly, in substituted 2,2'-bis-benzimidazoles, the nature of the substituents affects the energy barriers for tautomeric interconversion. scispace.com
The position of the substituent on the heterocyclic ring is also a critical factor. Studies on substituted adenines have shown that the location of a substituent can change the preferred tautomeric form. nih.gov Furthermore, the polarity of the solvent can modulate the influence of the substituent, sometimes enhancing its effect. nih.gov For instance, in some C8-substituted adenines, polar solvents can lead to a situation where two different tautomers are present in significant amounts in aqueous solution. nih.gov
Organometallic Reactions and Complex Formation
Reactions with Transition Metal Carbonyls (e.g., Fe(CO)₅)
Transition metal carbonyls, such as iron pentacarbonyl (Fe(CO)₅), are versatile reagents in organometallic chemistry. dalalinstitute.comegyankosh.ac.in They can react with organic molecules through various pathways, including ligand displacement reactions. dalalinstitute.com In these reactions, one or more carbon monoxide (CO) ligands are replaced by another ligand. dalalinstitute.com This process can be initiated either thermally or photochemically. dalalinstitute.com
The reaction of Fe(CO)₅ with various organic substrates can lead to the formation of new organometallic complexes. For example, Fe(CO)₅ undergoes halogenation to form ferrous carbonyl halides. dalalinstitute.com Photolysis of Fe(CO)₅ can lead to the formation of diiron nonacarbonyl (Fe₂(CO)₉). egyankosh.ac.in The reactivity of metal carbonyls is often guided by the 18-electron rule, which predicts the stability of the resulting complexes. egyankosh.ac.in
While direct reactions of this compound with Fe(CO)₅ are not extensively detailed in the provided search results, the general reactivity patterns of metal carbonyls suggest that this compound, with its diene-like character, could potentially act as a ligand, displacing one or more CO groups to form a this compound-iron carbonyl complex. The valence tautomers of oxepine and this compound are known to behave as dienes. rsc.org
Ligand Exchange and Coordination Chemistry of this compound Complexes
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.comlibretexts.org This process results in the formation of a new, often more stable, complex. savemyexams.com The rate and mechanism of ligand exchange reactions are influenced by several factors, including the nature of the metal ion, the entering and leaving ligands, and the geometry of the complex. libretexts.orgliverpool.ac.uk
The coordination chemistry of a molecule like this compound would involve its ability to act as a ligand and bind to a metal center. libretexts.org As a potential diene, this compound could coordinate to a metal through its π-electron system. The stability of such a complex would depend on the nature of the metal-ligand bond, which is typically viewed as a Lewis acid-base interaction where the ligand donates electron density to the metal. libretexts.org
The rate of ligand exchange can vary significantly. For instance, complexes of d³ and d⁶ metal ions, such as Cr³⁺ and Co³⁺, are often "inert," meaning their ligand exchange rates are very slow. libretexts.org In contrast, other transition metal complexes undergo rapid ligand exchange. libretexts.org The mechanism of these reactions can be associative (where the incoming ligand binds first to form a higher-coordination intermediate), dissociative (where the leaving ligand departs first to form a lower-coordination intermediate), or an interchange mechanism. libretexts.org
Catalytic Transformations Mediated by Metal Complexes
Metal complexes are widely used as catalysts for a vast array of organic transformations. nih.govresearchgate.net The catalytic activity of these complexes stems from their ability to activate substrates and facilitate bond-forming and bond-breaking processes through various elementary steps like oxidative addition, reductive elimination, and migratory insertion.
While specific examples of catalytic transformations mediated directly by this compound complexes are not prominent in the search results, the broader context of organometallic catalysis provides a framework for potential applications. For instance, metal complexes containing diene ligands can be active in processes like hydrogenation, C-C bond formation, and polymerization reactions. nih.gov
The electronic properties of the ligands play a crucial role in modulating the catalytic activity of the metal center. Redox-active ligands, for example, can participate in electron transfer processes, influencing the reactivity of the complex. nih.gov The development of metal complexes with specific ligands is a key area of research aimed at designing highly efficient and selective catalysts for various chemical syntheses. nih.gov
Thermal Rearrangements and Electrocyclic Reactions
This compound is known to undergo thermal rearrangements. sci-hub.ru These reactions are a subset of pericyclic reactions, which are concerted processes that proceed through a cyclic transition state. scribd.comlibretexts.org
A key thermal reaction of this compound is its electrocyclic ring-opening to form a substituted triene. However, it also participates in a valence tautomerization to form 1,5-dimethyl-2-oxabicyclo[3.2.0]heptadiene. sci-hub.ru This equilibrium between the monocyclic oxepine and the bicyclic valence tautomer is a characteristic feature of this system.
Electrocyclic reactions are characterized by the concerted cyclization of a conjugated π-electron system, where one π-bond is converted into a ring-forming σ-bond, or the reverse ring-opening process. scribd.commsu.edu These reactions are stereospecific, and their outcome (i.e., the stereochemistry of the product) is governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. scribd.comlibretexts.org The stereochemical course of an electrocyclic reaction depends on whether the reaction is initiated by heat (thermal conditions) or by light (photochemical conditions) and on the number of π-electrons involved in the cyclic array. libretexts.org
The thermal behavior of this compound and its valence tautomerism are thus governed by the principles of pericyclic reactions, highlighting the interplay between different isomeric forms in response to thermal energy. sci-hub.ru
Sigmatropic Rearrangements
The most significant sigmatropic process involving this compound is its valence tautomerism with the corresponding arene oxide, cis-1,2-dimethylbenzene oxide. This equilibrium is a thermally allowed, disrotatory 6π-electron electrocyclic reaction. epa.gov While oxepine and its valence tautomer, benzene oxide, exist in a tautomeric equilibrium, the presence of substituents can shift this balance. epa.govplantaedb.com For this compound, it coexists with its bicyclic epoxide form, cis-1,2-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene (more commonly known as cis-1,2-dimethylbenzene oxide). epa.gov Quantum-chemical calculations on the parent benzene oxide-oxepine system indicate a low energy barrier for this tautomerization, suggesting a dynamic interplay between the two forms under thermal conditions. epa.gov This inherent electrocyclic behavior is fundamental to understanding its reactivity, as either the monocyclic oxepine or the bicyclic arene oxide can be the reacting species depending on the conditions. fishersci.ca
Ring Contraction and Expansion Mechanisms
The seven-membered ring of oxepine derivatives can undergo rearrangements leading to smaller or larger ring systems.
Ring Contraction: A notable reaction is the catalytic conversion of dimethyloxepines into aromatic compounds, representing a ring contraction. While specific studies on the 2,7-isomer are not extensively detailed, research on the related isomer, 1,6-dimethyloxepine, demonstrates a quantitative conversion to o-xylene (B151617) in the presence of a rhodium catalyst, [Rh(CO)2Cl]2. epa.gov This transformation is proposed to proceed via a transition-metal-catalyzed cheletropic elimination of the oxygen atom. epa.gov A similar mechanistic pathway can be postulated for this compound, where coordination of the metal to the oxepine facilitates the extrusion of the oxygen atom and subsequent aromatization to form o-xylene.
| Reactant | Catalyst | Product | Reaction Type |
| 1,6-Dimethyloxepine | [Rh(CO)2Cl]2 | o-Xylene | Catalytic Ring Contraction |
Ring System Expansion: In a different mode of reactivity, this compound can act as a dienophile in inverse electron demand Diels-Alder reactions. fishersci.ca When reacting with electron-deficient dienes like tetrazines and triazines, it undergoes cycloaddition to form novel fused oxepine structures. fishersci.ca This reaction effectively expands the ring system by creating a new fused heterocyclic ring.
Photochemical Transformations and Photoisomerization
The absorption of light energy induces significant and often complex transformations in the this compound molecule, leading to various photoisomers through distinct mechanistic pathways.
Light-Induced Isomerization Pathways and Dynamics
Upon photochemical irradiation, this compound undergoes intramolecular ring closure. Specifically, irradiation leads to the formation of 1,5-dimethyl-2-oxabicyclo[3.2.0]hepta-3,6-diene. This isomerization represents a significant structural reorganization from a seven-membered monocyclic system to a fused bicyclic system containing a four-membered and a five-membered ring. This pathway is a characteristic photochemical reaction for oxepine systems, diverting the molecule into a different region of its potential energy surface compared to its thermal reactivity.
| Reactant | Condition | Major Product |
| This compound | Photochemical Irradiation | 1,5-Dimethyl-2-oxabicyclo[3.2.0]hepta-3,6-diene |
Mechanistic Aspects of Photochemical Ring Opening/Closure
The formation of 1,5-dimethyl-2-oxabicyclo[3.2.0]hepta-3,6-diene from this compound is best described as an intramolecular [2+2] photocycloaddition. In this mechanism, the absorption of UV light promotes the molecule to an excited state, where the π-electrons of the C3-C4 and C5-C6 double bonds can interact and cyclize, forming a new sigma bond between C3 and C6 to yield the fused bicyclic product.
While ring-closure is a documented pathway for this compound, other oxepine derivatives are known to undergo photochemical ring-opening. This alternative mechanism often involves the cleavage of a carbon-oxygen bond to form a transient dienylketene intermediate. This highly reactive intermediate can then undergo subsequent thermal or photochemical reactions, including recyclization to form different isomers or reaction with other molecules. The specific pathway taken—ring closure versus ring opening—is often dependent on the substitution pattern of the oxepine ring and the reaction conditions.
Photosensitized Reactions Involving this compound
Photosensitized reactions involve the transfer of energy from an excited photosensitizer molecule to the substrate, which then undergoes a chemical reaction. These reactions typically proceed through the triplet excited state of the substrate. While specific studies detailing the photosensitized reactions of this compound are not widely available, the general principles of photosensitization can be applied.
There are two primary mechanisms for photosensitized reactions: Type I and Type II. A Type I mechanism involves the excited sensitizer (B1316253) interacting directly with the substrate, often through electron or hydrogen atom transfer. A Type II mechanism typically involves the sensitizer transferring its energy to ground-state molecular oxygen to generate highly reactive singlet oxygen, which then reacts with the substrate. Given the electron-rich diene system of this compound, it would be an expected candidate for reactions with singlet oxygen, potentially leading to endoperoxides or other oxidation products. Furthermore, triplet-sensitized energy transfer could induce isomerizations, such as the [2+2] cycloaddition to its bicyclic isomer, potentially with different efficiencies or selectivities compared to direct irradiation.
Theoretical and Computational Chemistry of 2,7 Dimethyloxepine
Quantum Chemical Investigations of Electronic Structure and Reactivity
The 2,7-dimethyloxepine molecule possesses a seven-membered heterocyclic ring containing one oxygen atom and three carbon-carbon double bonds. nist.gov Computational models predict its key physicochemical properties, which offer a glimpse into its electronic environment. The methyl groups, being electron-donating, increase the electron density within the ring system, affecting its reactivity, particularly towards electrophiles.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 122.16 g/mol | |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | |
| Number of Hydrogen Bond Acceptors | 1 | |
| Number of Hydrogen Bond Donors | 0 | |
| Number of Rotatable Bonds | 0 |
Mechanistic Studies of Reaction Pathways using DFT and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the complex reaction mechanisms available to this compound. These computational techniques allow researchers to map out the energetic pathways of chemical transformations, providing a virtual window into how reactions proceed at a molecular level.
A key reaction pathway for substituted oxepines is aromatization. For instance, it has been observed that under certain catalytic conditions, 1,6-dimethyloxepine quantitatively converts into o-xylene (B151617). researchgate.net Computational studies on such reactions for this compound would investigate the mechanism of this rearrangement, likely proceeding through its valence isomer, 1,6-dimethylbenzene oxide, which then aromatizes to the more stable xylenic product. DFT calculations can model the intermediates and transition states involved in this isomerization and subsequent aromatization.
Understanding a chemical reaction requires identifying the transition states that connect reactants, intermediates, and products. Transition state analysis provides the energy barriers (activation energies) for each step, which determines the reaction kinetics. For the this compound system, a critical energy landscape is the one describing the valence tautomerism between the oxepine form and the corresponding dimethylbenzene oxide.
For more complex reactions, a simple one-dimensional reaction coordinate may not be sufficient. Reaction coordinate mapping involves identifying the key collective variables that best describe the progress of a transformation from reactants to products. nih.gov For a molecule like this compound, transformations such as ring-opening, ring-puckering, or rearrangements involve the concerted motion of multiple atoms.
Computational approaches can define a reaction coordinate as a maximally predictive one-dimensional projection of the high-dimensional dynamics. nih.gov By simulating the dynamics and analyzing the trajectory, researchers can identify the dominant motions that lead to a chemical change. This is crucial for understanding the mechanism of complex processes, such as the catalytically-driven isomerization of oxepine derivatives. researchgate.net
Transition State Analysis and Energy Landscapes
Aromaticity, Antiaromaticity, and Homoaromaticity Considerations in Oxepine Systems
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. According to Hückel's rule, a planar, cyclic, fully conjugated molecule is aromatic if it has (4n+2) π-electrons and antiaromatic if it has 4n π-electrons. libretexts.org
The parent oxepine ring contains three double bonds and an oxygen atom with two lone pairs. If the ring were planar and one of the oxygen's lone pairs participated in conjugation, the system would have 8 π-electrons (n=2), which fits the 4n rule. quora.com This would confer highly unstable antiaromatic character. ddugu.ac.in To avoid this destabilization, the oxepine ring adopts a non-planar, boat-like conformation. quora.comchemistrysteps.com This breaks the continuous conjugation, and the molecule is therefore classified as non-aromatic. The presence of methyl groups in this compound does not alter the π-electron count, so it also adopts a non-planar structure to avoid antiaromaticity and is thus considered non-aromatic.
Conformational Analysis and Fluxional Behavior Modeling
This compound exhibits dynamic behavior, primarily through conformational changes and its valence tautomerism. Computational modeling is essential for exploring the different possible conformations and the energy barriers between them. The most stable conformation of the seven-membered oxepine ring is a non-planar boat form.
This boat conformation is in a temperature-dependent equilibrium with its bicyclic valence tautomer, 1,6-dimethylbenzene oxide. The equilibrium between oxepine and benzene (B151609) oxide systems is a classic example of fluxional behavior. wikipedia.org Computational models can predict the relative energies of these two isomers and the energy barrier for their interconversion. These models provide insights into the structural and energetic factors that govern this dynamic process, which is influenced by the electronic and steric effects of the methyl substituents. Analytical models can be developed to condense and understand these conformational and dynamic properties based on molecular structure. mdpi.com
Molecular Dynamics Simulations for Reactive Intermediates and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their interactions with the surrounding environment. For this compound, MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can provide a detailed picture of its behavior in solution.
These simulations are particularly valuable for studying reactive intermediates, such as the epoxide ring of the benzene oxide tautomer, and how solvent molecules influence reaction pathways. mpg.de The solvent can affect the stability of reactants, intermediates, and transition states differently, thereby altering reaction rates and outcomes. For example, a polar solvent might stabilize a polar transition state, accelerating a reaction. MD simulations can model these explicit solvent interactions and their impact on the conformational equilibrium and reactivity of this compound, providing insights that are crucial for predicting its chemical behavior in a realistic chemical environment. mpg.de
Prediction of Spectroscopic Properties through Computational Methods
The theoretical prediction of spectroscopic properties for molecules like this compound is a powerful tool in computational chemistry. It allows for the elucidation of spectral features and can aid in the structural confirmation of synthesized compounds. The primary methods for these predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT) for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and Time-Dependent DFT (TD-DFT) for ultraviolet-visible (UV-Vis) spectroscopy. schrodinger.com These methods model the electronic structure and behavior of the molecule to calculate how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods can predict the ¹H and ¹³C NMR chemical shifts (δ) with a reasonable degree of accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By using a reference compound, typically tetramethylsilane (B1202638) (TMS), the chemical shifts can be determined. Software packages often employ sophisticated models, including machine learning algorithms trained on large databases of experimental spectra, to refine these predictions. semanticscholar.orgacs.orgchemaxon.com
For this compound, the predicted chemical shifts highlight the key structural features of the molecule. The symmetry of the molecule means that equivalent protons and carbons will have the same chemical shift.
Predicted ¹H NMR Chemical Shifts for this compound
The predicted ¹H NMR spectrum is characterized by signals from the vinylic protons on the oxepine ring and the protons of the two methyl groups.
| Protons | Predicted Chemical Shift (δ, ppm) |
| H3 / H6 | 5.7 - 5.9 |
| H4 / H5 | 6.0 - 6.2 |
| Methyl (CH₃) | 2.0 - 2.2 |
| Note: These are estimated values and can vary based on the computational model and solvent used. |
Predicted ¹³C NMR Chemical Shifts for this compound
The predicted ¹³C NMR spectrum shows distinct signals for the different carbon atoms in the oxepine ring and the methyl groups.
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C2 / C7 | 145 - 150 |
| C3 / C6 | 115 - 120 |
| C4 / C5 | 125 - 130 |
| Methyl (CH₃) | 20 - 25 |
| Note: These are estimated values and can vary based on the computational model and solvent used. |
Infrared (IR) Spectroscopy
Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. chem-space.com After optimizing the molecule's geometry to find its lowest energy state, a frequency calculation is performed. This provides the wavenumbers (cm⁻¹) of the fundamental vibrational modes. These predicted frequencies correspond to bond stretching, bending, and other molecular vibrations.
For this compound, the key predicted IR absorptions would correspond to the C-H bonds of the methyl and vinylic groups, the C=C double bonds within the ring, and the C-O-C ether linkage.
Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Vinylic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2850 - 3000 |
| C=C Stretch | 1600 - 1680 |
| C-O-C Stretch | 1050 - 1250 |
| Note: These are estimated frequency ranges. The exact values depend on the level of theory and basis set used in the calculation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The prediction of UV-Vis spectra is typically accomplished using TD-DFT. schrodinger.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. schrodinger.com
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the conjugated polyene system within the seven-membered ring. The presence of the oxygen atom and methyl groups will influence the exact position and intensity of the absorption maxima. Computational models can simulate these effects to produce a theoretical spectrum. columbia.edu
Predicted UV-Vis Absorption for this compound
| Transition Type | Predicted λ_max (nm) |
| π → π* | 250 - 350 |
| Note: This is a broad estimated range. The specific λ_max and intensity require specific TD-DFT calculations, and the results can be sensitive to the chosen functional, basis set, and solvent model. |
Advanced Spectroscopic Characterization of 2,7 Dimethyloxepine and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2,7-dimethyloxepine. Both one-dimensional and two-dimensional NMR experiments are instrumental in confirming the molecular structure and understanding its dynamic nature.
Dynamic NMR Studies of Fluxional Processes
Dynamic NMR (DNMR) spectroscopy is particularly suited for studying the fluxional processes in molecules like this compound, which can undergo conformational changes such as ring inversions. researchgate.netfu-berlin.de These dynamic processes often occur at a rate that is comparable to the NMR timescale, leading to temperature-dependent changes in the NMR spectrum. researchgate.net By analyzing the line shapes of NMR signals at various temperatures, it is possible to determine the thermodynamic and kinetic parameters of these conformational interchanges. researchgate.net For instance, at low temperatures, the interconversion between different conformers may be slow enough to observe distinct signals for each, while at higher temperatures, these signals may coalesce into a single, time-averaged peak. researchgate.net
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity and stereochemistry of this compound. researchgate.netwikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It is fundamental in tracing the proton-proton connectivity within the oxepine ring and the methyl substituents. researchgate.netlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. wikipedia.org This is crucial for assigning the signals of the carbon atoms in the this compound skeleton by linking them to their attached protons. wikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, providing insights into the stereochemistry and conformation of the molecule. researchgate.net For this compound, NOESY can help to confirm the relative spatial arrangement of the methyl groups and the protons on the oxepine ring.
These 2D NMR methods, when used in combination, provide a comprehensive picture of the molecular structure of this compound. researchgate.netwikipedia.org
Solid-State NMR Applications
While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information, particularly for crystalline samples or when studying interactions in a solid matrix. mdpi.comiastate.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to obtain high-resolution spectra of solid this compound, which can be compared to solution-state data to understand the effects of the crystal lattice on the molecular conformation. mdpi.com Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state. iastate.edu
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of this compound, offering high accuracy and sensitivity. researchgate.net It allows for the precise determination of the molecular formula of the compound and its reaction products by providing exact mass measurements. researchgate.net For this compound (C₈H₁₀O), the expected monoisotopic mass is 122.073165 g/mol . chemspider.com
HRMS, often coupled with gas chromatography (GC-HRMS), is instrumental in monitoring the progress of reactions that produce or consume this compound. It can be used to identify and quantify the main components in a reaction mixture, including intermediates and byproducts. researchgate.netrsc.org For example, in studies of wastewater treatment, GC-HRMS has been used to track the removal of this compound. nsf.gov The fragmentation patterns observed in the mass spectrum (MS/MS) can further aid in the structural elucidation of unknown products. researchgate.net
Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. elsevier.compsu.eduamazon.comcornell.edu The spectra are characterized by absorption bands corresponding to specific functional groups and skeletal vibrations. For this compound, key vibrational modes would include:
C-H stretching: Vibrations of the methyl and vinyl protons.
C=C stretching: Vibrations of the double bonds within the oxepine ring.
C-O-C stretching: Asymmetric and symmetric stretching of the ether linkage in the oxepine ring.
Ring deformation modes: Vibrations involving the entire oxepine ring.
By integrating IR and Raman spectroscopy, a more complete vibrational analysis can be achieved, as some modes may be more active in one technique than the other. amazon.com These techniques are valuable for confirming the presence of the oxepine ring and the methyl substituents, as well as for studying intermolecular interactions.
UV-Visible Spectroscopy for Electronic Transitions and Photochemical Studies
UV-Visible spectroscopy probes the electronic transitions within a molecule. units.itresearchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the conjugated π-system of the oxepine ring is expected to give rise to characteristic absorption bands in the UV region. units.it
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives and Complexes
The fundamental principle of single-crystal X-ray diffraction involves irradiating a single crystal of a target compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be constructed. This map is then interpreted to determine the positions of the individual atoms, yielding a detailed molecular structure. researchgate.net
For derivatives of this compound, this technique would be instrumental in:
Confirming Connectivity: Unambiguously verifying the covalent framework of the molecule, confirming the successful synthesis of a desired derivative.
Elucidating Stereochemistry: Determining the relative and absolute stereochemistry of chiral centers, which may be introduced during derivatization.
Analyzing Conformation: Revealing the solid-state conformation of the seven-membered oxepine ring. This is particularly important for a flexible ring system, as it can adopt various boat and chair-like conformations that influence its reactivity and properties.
Characterizing Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds, halogen bonds, or π-π stacking in the crystal lattice, which govern the material's bulk properties.
In the case of metal complexes involving this compound or its derivatives as ligands, X-ray crystallography would define the coordination geometry around the metal center, the binding mode of the ligand, and the precise metal-ligand bond distances. rsc.org The structure is typically solved and refined using specialized software, with the quality of the final structure assessed by metrics like the R-factor, which indicates the level of agreement between the crystallographic model and the experimental diffraction data. researchgate.net
Table 1: Example of Crystallographic Data Reported for a Hypothetical this compound Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C10H12O3Br2 |
| Formula Weight | 356.01 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.54 Å, b = 15.21 Å, c = 9.88 Å, β = 105.3° |
| Volume | 1234.5 Å3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.915 g/cm3 |
| Final R-factor [I > 2σ(I)] | R1 = 0.035 |
Advanced hyphenated techniques (e.g., GC-MS, LC-MS) in reaction mixture analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex chemical mixtures. ijpsjournal.comasdlib.org By integrating the separation power of chromatography with the identification capabilities of mass spectrometry, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide comprehensive qualitative and quantitative information about the components of a reaction mixture. asdlib.orgrjpn.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideally suited for the analysis of volatile and thermally stable compounds. nih.gov this compound, with a molecular weight of 122.16 g/mol and expected volatility, is an excellent candidate for GC-MS analysis. nist.govnist.gov In this technique, the reaction mixture is injected into the gas chromatograph, where its components are separated based on their boiling points and affinity for the stationary phase of the GC column. ijpsjournal.com As each separated component elutes from the column, it enters the mass spectrometer. asdlib.org
The mass spectrometer ionizes the molecules (commonly via electron ionization, EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a "molecular fingerprint." nist.gov The NIST Chemistry WebBook contains a reference mass spectrum for this compound (CAS No. 1487-99-6), which can be used for positive identification by library matching. nist.govnist.gov Furthermore, advanced two-dimensional GC techniques like GCxGC coupled with Time-of-Flight Mass Spectrometry (TOF-MS) have been used to detect this compound in complex matrices, demonstrating the power of modern hyphenated methods for resolving trace components. nsf.gov
Table 2: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Setting |
|---|---|
| GC Column | DB-5MS (5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow of 1.0 mL/min rsc.org |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 40-450 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique used for compounds that are non-volatile, thermally labile, or have high molecular weights. researchgate.net In the context of this compound synthesis, LC-MS is crucial for monitoring the reaction progress by analyzing starting materials, intermediates, byproducts, and degradation products that may not be amenable to GC analysis. researchgate.netresearchgate.net
The reaction mixture is separated by a high-performance liquid chromatography (HPLC) system. technologynetworks.com The eluent from the LC column is then directed to an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions from the liquid stream. asdlib.org These ions are subsequently analyzed by the mass spectrometer. LC coupled with tandem mass spectrometry (LC-MS/MS) allows for even greater selectivity and structural elucidation by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. technologynetworks.com This is particularly useful for identifying unknown impurities in a complex reaction matrix. researchgate.netmdpi.com
Chemical Applications and Future Research Directions
Role as a Synthetic Intermediate in Complex Molecule Synthesis
2,7-Dimethyloxepine serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its oxepine ring and the presence of the methyl substituents. Its ability to undergo cycloaddition reactions and rearrangements allows for the construction of intricate molecular architectures. The synthesis of this compound itself can be achieved from o-xylene (B151617) through a multi-step process that involves epoxidation and subsequent rearrangement, highlighting its role as a transformed building block from common aromatic precursors.
A significant application of this compound is its role as a precursor for polycyclic and fused-ring systems. The valence tautomer of this compound can behave as a diene in cycloaddition reactions. rsc.org Specifically, it can react as the 4π-electron component with various dienophiles in Diels-Alder or [4+2] cycloaddition reactions to form functionalized six-membered rings. wikipedia.orgebsco.comsigmaaldrich.commasterorganicchemistry.com This reaction is a powerful tool for building molecular complexity, as it reliably forms new carbon-carbon bonds and establishes stereochemistry. wikipedia.org For instance, reactions with inverse electron demand dienophiles like tetrazines and triazines lead to the formation of novel fused oxepine structures. rsc.org
Furthermore, the oxepine ring system can undergo catalyzed rearrangements to form stable aromatic systems. Research has shown that analogues like 1,6-dimethyloxepine can be quantitatively converted to o-xylene in the presence of a rhodium catalyst, [Rh(CO)2Cl]2. researchgate.netscispace.com This transformation demonstrates a pathway from a seven-membered heterocyclic ring to a polycyclic aromatic compound, suggesting the potential for this compound in the synthesis of substituted naphthalenes or other polycyclic aromatic hydrocarbons (PAHs). iupac.orgnih.gov
The oxepine core is a structural motif found in a number of natural products, many of which exhibit interesting biological activities. nih.govmdpi.com However, a review of the literature indicates that the direct use of this compound as a synthetic intermediate in the total synthesis of these natural products is not widely documented. nih.govwiley.comsci-hub.se
Instead, synthetic strategies typically involve constructing the oxepine ring from acyclic or different cyclic precursors during the synthesis. For example:
The total synthesis of senoxepin , a norsesquiternelactone, involved creating the oxepine ring late-stage via an electrocyclic rearrangement of a diene epoxide derived from methyl 3,5-hexadienoate. nih.gov
In the total synthesis of janoxepin , an antiplasmodial natural product, the dihydrooxepin core was formed using a ring-closing metathesis reaction starting from a derivative of the amino acid leucine. nih.gov
The synthesis of salvianolic acid N utilized an intramolecular Ullmann coupling to form the oxepine ring. nih.gov
While this compound itself is a known volatile organic compound found in sources like spent coffee grounds, its application as a building block for creating other natural products appears to be a largely unexplored area of research. nih.gov The established presence of the oxepine scaffold in bioactive molecules suggests that this compound could be a potential starting point for the synthesis of novel analogues of natural products. nih.gov
Precursor for Polycyclic and Fused-Ring Systems
Exploration in Materials Science
The exploration of this compound in materials science is a nascent field. However, the broader class of oxepine-containing compounds has shown potential in the development of functional organic materials, suggesting future research directions for this compound. The combination of a flexible, non-aromatic heterocyclic ring with reactive methyl groups provides a structural basis for designing new materials. researchgate.netnih.gov
While polymers derived specifically from this compound are not extensively reported, related research demonstrates the utility of the oxepine moiety in advanced polymeric structures. Studies have described the synthesis of oxepine-based π-conjugated ladder polymers. researchgate.net These materials possess rigid and planar structures due to their fused ring systems, which can lead to exceptional thermal stability and unique optical and electrical properties. researchgate.net The incorporation of an oxepine ring can influence the polymer's conformation and electronic characteristics. The potential for this compound to act as a monomer in polymerization reactions, such as ring-opening polymerization or as a component in copolymers, remains an area for investigation.
Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to construct large, well-ordered assemblies from smaller molecular building blocks. numberanalytics.commdpi.com Although direct studies involving this compound in this context are limited, its molecular structure offers features conducive to forming such assemblies.
Research on more complex oxepine derivatives has shown their utility in functional materials. For instance, highly substituted dispiro-oxepine derivatives have been functionalized with bithiophene units to create hole-transporting materials for potential use in organic electronics. researchgate.net In another example, dibenzo[b,f]oxepine scaffolds have been integrated with photoswitchable azobenzene (B91143) units to create molecules for photopharmacology, where biological activity can be controlled with light. nih.govmdpi.com These examples highlight the value of the oxepine core in creating functional materials. The development of supramolecular structures based on this compound, leveraging its potential for specific intermolecular interactions, represents a promising avenue for future research. nih.govugr.es
Precursor for Advanced Polymeric Structures with Tunable Properties
Catalysis Research Involving this compound and Analogues
The interaction of this compound and its analogues with transition metals is an area of catalysis research with potential for developing novel synthetic transformations. The oxepine ring can act as a ligand or undergo catalytic rearrangement, leading to valuable chemical products. epa.govresearchgate.net
One of the earliest and most direct examples of catalysis involving an oxepine analogue was reported in a study where 1,6-dimethyloxepine was treated with a catalytic amount of dichlorodicarbonylrhodium(I) dimer, [Rh(CO)2Cl]2. researchgate.netscispace.com This reaction resulted in the quantitative conversion of the oxepine to o-xylene, demonstrating a catalyzed cheletropic elimination of the oxygen atom and aromatization of the ring. researchgate.netscispace.com This transformation provides a pathway from a seven-membered heterocycle to a substituted aromatic compound.
More recent research has focused on incorporating the oxepine scaffold into more complex ligand systems for asymmetric catalysis. For example, helicene-based phosphite (B83602) ligands containing a tetrahydrobenzo[c]benzo wikipedia.orgchim.itphenanthro[4,3-e]oxepine core have been synthesized and successfully applied in rhodium-catalyzed hydroformylation and iridium-catalyzed allylic amination reactions. epa.gov The rigid and chiral oxepine-containing backbone of the ligand was shown to be an effective chiral inductor, leading to high enantioselectivity in the catalytic products. epa.gov These findings suggest that this compound and its derivatives could serve as platforms for the design of new ligands for transition metal catalysis. chim.itgoogle.com
Catalytic Ring-Expansion Reactions
Ring-expansion reactions are powerful tools in organic synthesis for accessing medium-sized rings from more readily available smaller ring systems. The use of diazo compounds to expand cyclic ketones by one carbon is a classic homologation method. nih.gov Recently, metal-free, ring-expansion reactions of indantrione with in situ generated diazomethanes have been developed to synthesize lawsone and indenopyrazole derivatives. nih.gov This reaction proceeds with high yields and diastereoselectivity, offering an efficient route to these valuable scaffolds. nih.gov While direct catalytic ring-expansion of this compound is not extensively detailed, the broader context of ring-expansion reactions highlights a potential area for future investigation. For instance, transition-metal-catalyzed cheletropic elimination of carbene and oxygen from other seven-membered ring systems has been demonstrated, suggesting that similar catalytic strategies could be applied to oxepine derivatives. researchgate.net
Metal-Catalyzed Transformations in Heterocyclic Synthesis
Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds. mdpi.comnih.gov While specific examples detailing the direct metal-catalyzed transformation of this compound are not abundant in the reviewed literature, the principles of these reactions are broadly applicable. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Hiyama, and Sonogashira reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecules, including marine natural products. mdpi.com
Although the valence tautomers of oxepine and this compound typically act as dienes, the larger ring tautomer can function as a dienophile in reactions with inverse electron demand dienes like tetrazines and triazines, leading to novel fused oxepine structures. rsc.org Furthermore, the development of visible light-induced transition metal-catalyzed transformations offers new avenues for activating and functionalizing heterocyclic systems under mild conditions. rsc.org These advanced catalytic methods could potentially be applied to this compound to unlock new synthetic pathways.
Bioactive Molecule Synthesis and Medicinal Chemistry (Focus on synthetic methodology)
The synthesis of bioactive molecules is a cornerstone of medicinal chemistry, and heterocyclic compounds like this compound are valuable intermediates in this endeavor. smolecule.commdpi.com The "magic methyl" effect, where the introduction of a methyl group can significantly alter the pharmacological properties of a molecule, underscores the importance of methylated scaffolds like this compound in drug design. nih.gov
Methodologies for constructing and modifying heterocyclic cores are central to medicinal chemistry programs. For instance, the synthesis of this compound itself can be achieved through a multi-step process starting from o-xylene, involving a Birch reduction, epoxidation, bromination, and subsequent dehydrobromination and rearrangement. orgsyn.org This synthetic sequence provides a foundational method for accessing the core oxepine structure, which can then be further elaborated.
While direct applications of this compound in the synthesis of specific drug candidates are not prominently featured in the provided context, the general strategies of utilizing heterocyclic building blocks are well-established. scribd.combiointerfaceresearch.com The structural motifs present in this compound could be incorporated into larger molecules to explore new chemical space in drug discovery.
Emerging Research Frontiers in Oxepine Chemistry
The field of oxepine chemistry continues to evolve, with new technologies and synthetic methods paving the way for novel applications.
Continuous Flow Photochemistry for Scalable Synthesis
Continuous flow photochemistry has emerged as a powerful technique that offers significant advantages over traditional batch methods, including improved scalability, safety, and reaction efficiency. vapourtec.comucd.ie This technology allows for precise control over reaction parameters such as light exposure, residence time, and temperature by passing reactants through narrow, light-permeable tubing. vapourtec.com
This approach is particularly well-suited for photochemical reactions, such as [2+2] cycloadditions and photoredox catalysis, which can be challenging to scale up in batch reactors due to issues with light penetration. vapourtec.comnih.gov The use of high-power LED photoreactors in continuous flow systems enables the synthesis of kilograms of material per day. chemicalindustryjournal.co.uk Photochemical transformations of oxepine derivatives, such as the conversion of this compound to 1,5-dimethyl-2-oxabicyclo[3.2.0]bicycloheptadiene, could be significantly optimized and scaled using continuous flow technology. sci-hub.ru This would facilitate the production of larger quantities of these materials for further research and development.
Enantioselective Transformations of Oxepine Derivatives
The development of enantioselective synthetic methods is crucial for the preparation of chiral molecules, which are of paramount importance in medicinal chemistry. While the direct enantioselective transformation of this compound is a specialized area of research, the broader field of asymmetric synthesis of oxygen-containing heterocycles provides a strong foundation.
Methodologies have been developed for the enantioselective synthesis of functionalized seven-, eight-, and nine-membered oxacycles. mun.ca These approaches often utilize chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For example, ephedrine-derived morpholine-diones have been used as chiral scaffolds to direct the diastereoselective and regioselective transformations of appended epoxy groups, ultimately leading to enantiomerically enriched oxacycles. mun.ca Such strategies could potentially be adapted to the oxepine skeleton to achieve enantioselective functionalization or synthesis of chiral oxepine derivatives, opening up new possibilities for the creation of novel, stereochemically defined bioactive compounds.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing and characterizing 2,7-Dimethyloxepine in laboratory settings?
- Answer : Synthesis typically involves [3+4] cycloaddition or ring-expansion reactions using substituted precursors. Characterization requires spectroscopic techniques such as -NMR and -NMR to confirm regiochemistry and purity. Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) is essential for molecular weight validation. For structural confirmation, X-ray crystallography may be employed if single crystals are obtainable. Detailed synthetic protocols should include solvent selection, temperature control, and catalyst use (e.g., Lewis acids) .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Answer : Stability studies should involve controlled exposure to heat, light, and oxidizing/reducing agents. Techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) quantify thermal stability. Kinetic studies using time-resolved NMR or UV-Vis spectroscopy under acidic/basic conditions reveal degradation pathways. For photostability, accelerated aging under UV light with periodic sampling for HPLC analysis is recommended .
Q. What spectroscopic techniques are most reliable for distinguishing this compound from its structural isomers?
- Answer : -NMR is critical for identifying methyl group splitting patterns (e.g., doublets vs. singlets) and coupling constants. 2D NMR techniques (COSY, HSQC) resolve overlapping signals in complex mixtures. Infrared (IR) spectroscopy can differentiate oxepine-specific C-O-C stretching vibrations (~1,100 cm) from other heterocycles. Computational methods (DFT calculations) may supplement experimental data to predict spectral fingerprints .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported rearrangement pathways of this compound derivatives?
- Answer : Conflicting data on rearrangement mechanisms (e.g., electrocyclic vs. sigmatropic shifts) require isotopic labeling (e.g., ) and trapping experiments with dienophiles. Time-resolved spectroscopy (e.g., ultrafast IR) captures transient intermediates. Comparative studies using substituted analogs (e.g., electron-withdrawing groups) test steric and electronic effects. Meta-analyses of kinetic isotope effects (KIE) and activation parameters (, ) clarify dominant pathways .
Q. What computational strategies are effective in predicting the electronic properties of this compound for material science applications?
- Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, polarizability, and charge-transfer efficiency. Molecular dynamics (MD) simulations assess conformational flexibility in solution. For optoelectronic applications (e.g., organic photovoltaics), time-dependent DFT (TD-DFT) models absorption spectra and exciton dissociation kinetics. Validation against experimental UV-Vis and cyclic voltammetry data is critical .
Q. How should researchers address discrepancies in purity assessments between chromatographic and spectroscopic methods?
- Answer : Discrepancies often arise from co-eluting impurities in chromatography or overlapping NMR signals. Cross-validation using orthogonal methods (e.g., GC-MS with -NMR) is essential. Advanced purification (e.g., preparative HPLC) followed by elemental analysis ensures stoichiometric consistency. Statistical tools (e.g., principal component analysis) can identify systematic biases in analytical workflows .
Q. What experimental designs are optimal for studying this compound’s role in supramolecular chemistry?
- Answer : Host-guest binding studies require titration experiments (e.g., NMR or fluorescence) to determine association constants (). X-ray crystallography or cryo-EM visualizes supramolecular assemblies. Competitive binding assays with analogs (e.g., unsubstituted oxepines) isolate steric/electronic contributions. Theoretical models (e.g., molecular docking) guide rational design of functionalized derivatives .
Q. How can researchers reconcile conflicting reports on the reactivity of this compound in photochemical vs. thermal conditions?
- Answer : Controlled comparative studies under inert atmospheres (e.g., argon) isolate thermal vs. photochemical pathways. Quantum yield measurements quantify photo-reactivity efficiency. Trapping experiments with radical scavengers (e.g., TEMPO) or singlet oxygen quenchers identify reactive intermediates. Meta-analyses of Arrhenius plots and Eyring equations distinguish activation barriers .
Methodological Guidance
- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectral or chromatographic data .
- Reproducibility : Document synthetic protocols with exact stoichiometry, solvent grades, and inert atmosphere details. Share raw data (e.g., NMR FIDs) in supplementary materials .
- Ethical Reporting : Disclose any conflicts in characterization data (e.g., purity vs. yield trade-offs) and justify analytical choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
